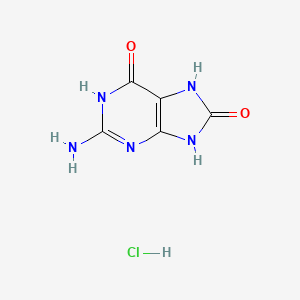
N-Nitroso-N-methyl-N-dodecylamine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-methyl-N-dodecylamine-d5 is a deuterated form of N-Nitroso-N-methyl-N-dodecylamine, a nitrosamine compound. Nitrosamines are a class of organic compounds with the general structure R1N(R2)N=O, where R1 and R2 can be alkyl or aryl groups. These compounds are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-N-dodecylamine-d5 typically involves the nitrosation of N-methyl-N-dodecylamine-d5. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include nitrous acid or its derivatives, which react with the amine to form the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle hazardous materials, given its toxic and potentially carcinogenic nature.
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N-methyl-N-dodecylamine-d5 can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitroso group, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
N-Nitroso-N-methyl-N-dodecylamine-d5 is used in various scientific research applications, including:
Analytical Chemistry: It is used as a reference standard in the development and validation of analytical methods for detecting nitrosamines.
Environmental Science: The compound is studied to understand the formation and behavior of nitrosamines in the environment.
Toxicology: Research on its toxicological properties helps in assessing the health risks associated with nitrosamine exposure.
Pharmaceuticals: It is used in the quality control of pharmaceutical products to ensure they are free from harmful nitrosamine contaminants.
Mécanisme D'action
The mechanism of action of N-Nitroso-N-methyl-N-dodecylamine-d5 involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to mutations and potentially carcinogenic effects. The molecular targets and pathways involved in its action are primarily related to its ability to alkylate DNA and other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitroso-N-methyl-N-dodecylamine: The non-deuterated form of the compound.
N-Nitroso-N-methyl-N-tetradecylamine: A similar nitrosamine with a longer alkyl chain.
N-Nitrosodimethylamine: A simpler nitrosamine with two methyl groups.
Uniqueness
N-Nitroso-N-methyl-N-dodecylamine-d5 is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry for isotope labeling studies. The presence of deuterium atoms allows for more precise tracking and quantification in various analytical techniques.
Propriétés
Numéro CAS |
1794756-43-6 |
|---|---|
Formule moléculaire |
C13H28N2O |
Poids moléculaire |
233.411 |
Nom IUPAC |
N-(1,1-dideuteriododecyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3/i2D3,13D2 |
Clé InChI |
QPUKANZXOGADOB-XYIWAQBCSA-N |
SMILES |
CCCCCCCCCCCCN(C)N=O |
Synonymes |
N-Methyl-N-nitroso-1-dodecanamine-d5; MDNA-d5; Methyldodecylnitrosamine-d5; N-Methyl-N-dodecylnitrosamine-d5; N-Nitrosomethyldodecylamine-d5; Nitrosomethyldodecylamine-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)





